Unveiling the Solid-State Architecture of Triphenylbismuth: A Technical Guide
Unveiling the Solid-State Architecture of Triphenylbismuth: A Technical Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the three-dimensional structure of organometallic compounds is paramount for predicting their reactivity, stability, and potential biological activity. This technical guide provides a comprehensive analysis of the crystal structure of triphenylbismuth (BiPh₃), a foundational organobismuth compound with increasing relevance in catalysis and medicinal chemistry.
This document delves into the experimental methodologies employed for the determination of its crystal structure, presents key crystallographic data in a clear, tabular format, and visualizes the experimental workflow.
Molecular Geometry and Crystal Packing
Triphenylbismuth adopts a pyramidal molecular geometry in the solid state. The central bismuth atom is bonded to the ipso-carbons of the three phenyl rings. The molecule, however, does not possess overall symmetry in the crystalline form due to the varied rotation of the phenyl rings around the Bi-C bonds.[1]
The crystal structure of triphenylbismuth was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2/c.[1] The unit cell contains eight molecules of triphenylbismuth.[1]
Experimental Protocols
The determination of the crystal structure of triphenylbismuth and its derivatives involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.
Synthesis of Triphenylbismuth
A standard and widely used method for the synthesis of triphenylbismuth is the Grignard reaction.[2] This involves the reaction of bismuth trichloride (B1173362) (BiCl₃) with a Grignard reagent, phenylmagnesium bromide (PhMgBr).
Reaction: BiCl₃ + 3 PhMgBr → BiPh₃ + 3 MgBrCl
Generalized Procedure:
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Grignard Reagent Preparation: Phenylmagnesium bromide is typically prepared in situ by reacting bromobenzene (B47551) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).
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Reaction with Bismuth Trichloride: A solution of bismuth trichloride in an appropriate anhydrous solvent is added dropwise to the prepared Grignard reagent at a controlled temperature, often at 0 °C.
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Quenching and Extraction: After the reaction is complete, the mixture is typically quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is then separated, and the aqueous layer is extracted with an organic solvent.
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Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude triphenylbismuth is then purified by recrystallization.
Crystallization
Single crystals of sufficient quality for X-ray diffraction are crucial for accurate structure determination.
Generalized Procedure:
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Solvent Selection: Triphenylbismuth is typically recrystallized from organic solvents. Acetonitrile has been successfully used to grow needle-shaped crystals.[1] Other common solvents for recrystallization include ethanol (B145695) and mixtures of ether and ethanol.
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Recrystallization Technique:
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Slow Evaporation: A saturated solution of triphenylbismuth in a suitable solvent is prepared and allowed to stand undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
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Solvent Diffusion: A solution of triphenylbismuth is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
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Cooling: A hot, saturated solution of triphenylbismuth is slowly cooled to room temperature and then further cooled in a refrigerator or freezer to induce crystallization.
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X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Generalized Procedure:
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The diffraction data, consisting of the positions and intensities of the diffracted X-ray beams, are collected as the crystal is rotated. Data is often collected at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.
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Structure Solution and Refinement:
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The collected diffraction data is processed to determine the unit cell parameters and space group.
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The structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
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The atomic positions and other parameters (e.g., thermal displacement parameters) are refined using least-squares methods to obtain the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed by the R-factor.
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Quantitative Crystallographic Data
The following tables summarize the key crystallographic and structural parameters for triphenylbismuth.
Table 1: Crystal Data and Structure Refinement for Triphenylbismuth
| Parameter | Value |
| Empirical Formula | C₁₈H₁₅Bi |
| Formula Weight | 440.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 27.70 |
| b (Å) | 5.82 |
| c (Å) | 20.45 |
| α (°) | 90 |
| β (°) | 114.48 |
| γ (°) | 90 |
| Volume (ų) | 3000 |
| Z | 8 |
| R-factor | 0.069 |
Data obtained from Hawley and Ferguson (1968).[1]
Table 2: Selected Bond Lengths and Angles for Triphenylbismuth
| Bond/Angle | Value |
| Mean Bi-C distance (Å) | 2.24 |
| Mean C-Bi-C angle (°) | 94 |
Data obtained from Hawley and Ferguson (1968).[1]
For comparison, crystallographic data for a representative triphenylbismuth derivative, triphenylbismuth bis(3-phenylprop-2-enoate), is provided below.
Table 3: Crystal Data for Triphenylbismuth Bis(3-phenylprop-2-enoate)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 13.2820(4) |
| b (Å) | 21.3750(2) |
| c (Å) | 12.2407(2) |
| β (°) | 119.936(1) |
| Z | 4 |
Data from a study on triphenylbismuth bis(3-phenylprop-2-enoate).[3]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the crystal structure analysis of triphenylbismuth.
Caption: Experimental workflow for triphenylbismuth crystal structure analysis.
References
- 1. The stereochemistry of some organic derivatives of Group VB elements. The crystal and molecular structure of triphenylbismuth - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. Triphenylbismuthine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
